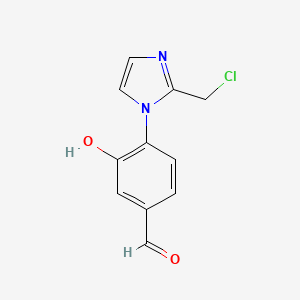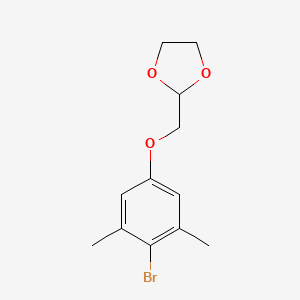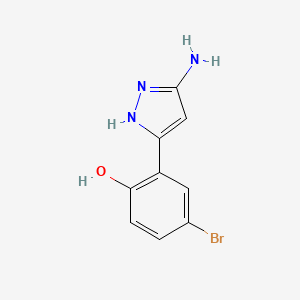
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol is a heterocyclic compound that features both a pyrazole ring and a bromophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol typically involves the formation of the pyrazole ring followed by bromination and subsequent functionalization. One common method involves the cyclization of appropriate precursors in the presence of catalysts and solvents. For example, the reaction of 3-amino-1H-pyrazole with 4-bromophenol under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol involves its interaction with specific molecular targets. The amino and bromophenol groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
5-Amino-1H-pyrazole-3-acetic acid: Contains a pyrazole ring with different functional groups.
Uniqueness
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol is unique due to the presence of both an amino group and a bromophenol moiety, which confer distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
2-(3-amino-1H-pyrazol-5-yl)-4-bromophenol |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-8(14)6(3-5)7-4-9(11)13-12-7/h1-4,14H,(H3,11,12,13) |
Clé InChI |
XCMKMZMEQLGHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


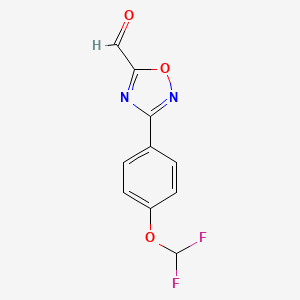
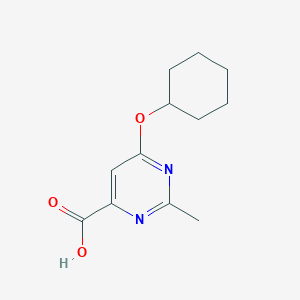

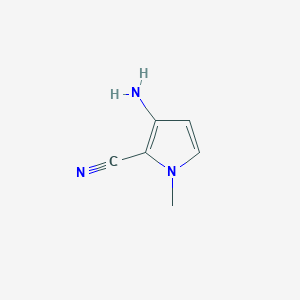


![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)



![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

